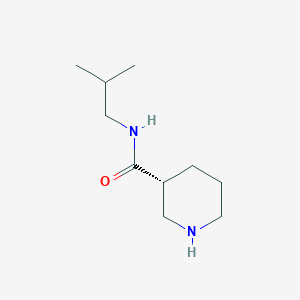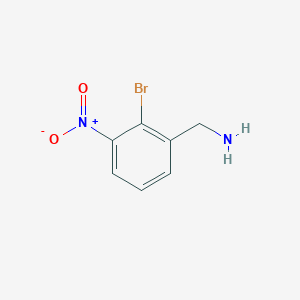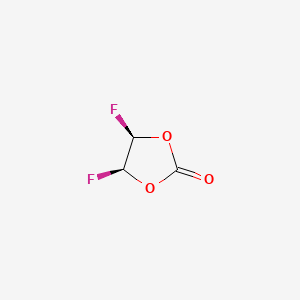
1,3-Dioxolan-2-one, 4,5-difluoro-, (4R,5S)-rel-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolan-2-one, 4,5-difluoro-, (4R,5S)-rel- is a cyclic organic compound characterized by the presence of two fluorine atoms and a dioxolane ring. This compound is known for its unique structure and properties, making it a valuable component in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolan-2-one, 4,5-difluoro-, (4R,5S)-rel- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the fluorination of 1,3-dioxolan-2-one using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the production process. Additionally, maintaining strict control over reaction parameters such as temperature, pressure, and reaction time is crucial for optimizing the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxolan-2-one, 4,5-difluoro-, (4R,5S)-rel- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different fluorinated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce various fluorinated alcohols .
Wissenschaftliche Forschungsanwendungen
1,3-Dioxolan-2-one, 4,5-difluoro-, (4R,5S)-rel- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of other organic compounds.
Biology: The compound’s unique properties make it useful in biochemical studies and as a potential probe for studying biological systems.
Industry: The compound is used as a solvent or reagent in various industrial processes, including the production of high-energy-density lithium-ion batteries
Wirkmechanismus
The mechanism by which 1,3-Dioxolan-2-one, 4,5-difluoro-, (4R,5S)-rel- exerts its effects involves its interaction with specific molecular targets and pathways. For example, in lithium-ion batteries, the compound acts as a film-forming additive, enhancing the cycling and thermal stability of the anode material. This is achieved by increasing the quantity of lithium fluoride (LiF) components on the anode surface, resulting in the formation of a robust and stable solid electrolyte interphase film .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-1,3-dioxolan-2-one: Similar in structure but with only one fluorine atom.
1,3-Dioxolan-2-one: The parent compound without fluorine substitution.
Fluoroethylene Carbonate: Another fluorinated cyclic carbonate used in similar applications.
Uniqueness
1,3-Dioxolan-2-one, 4,5-difluoro-, (4R,5S)-rel- is unique due to the presence of two fluorine atoms, which impart distinct chemical and physical properties. These properties make it particularly effective as a film-forming additive in lithium-ion batteries, enhancing both safety and electrochemical performance .
Eigenschaften
CAS-Nummer |
311810-75-0 |
|---|---|
Molekularformel |
C3H2F2O3 |
Molekulargewicht |
124.04 g/mol |
IUPAC-Name |
(4R,5S)-4,5-difluoro-1,3-dioxolan-2-one |
InChI |
InChI=1S/C3H2F2O3/c4-1-2(5)8-3(6)7-1/h1-2H/t1-,2+ |
InChI-Schlüssel |
DSMUTQTWFHVVGQ-XIXRPRMCSA-N |
Isomerische SMILES |
[C@H]1([C@@H](OC(=O)O1)F)F |
Kanonische SMILES |
C1(C(OC(=O)O1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


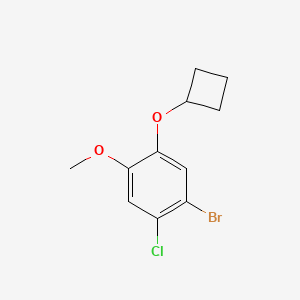
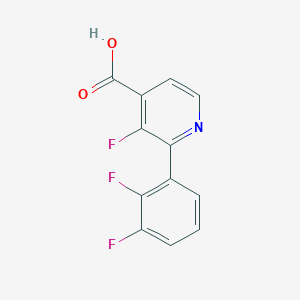
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B15091180.png)
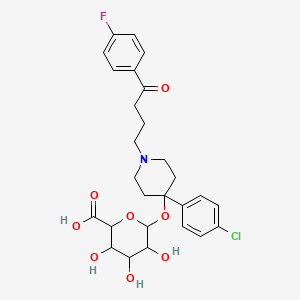
![[[5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15091194.png)
![Neodymium, tris[2-(methoxy-kappaO)ethanolato-kappaO]-](/img/structure/B15091204.png)
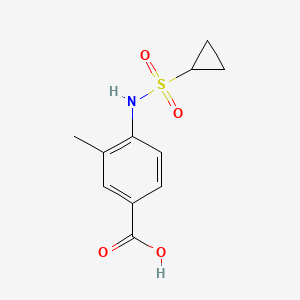
![2-[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B15091226.png)
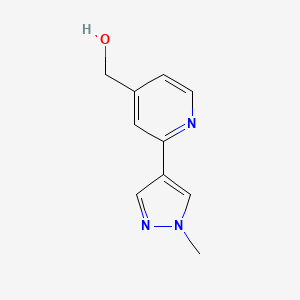
![1-[4-(Cyclobutylmethoxy)phenyl]ethan-1-amine](/img/structure/B15091237.png)
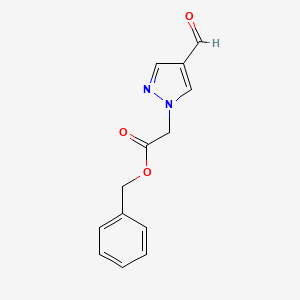
![1-[3-(Benzyloxy)phenyl]-2-methylpropan-1-one](/img/structure/B15091250.png)
